Benfotiamine-d5
Description
Properties
CAS No. |
1331669-97-6 |
|---|---|
Molecular Formula |
C19H23N4O6PS |
Molecular Weight |
471.479 |
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
InChI Key |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Synonyms |
(Benzene-d5)carbothioic Acid S-[2-[[(4-Amino-2-methyl-5-pyrimidinyl)methyl]_x000B_formylamino]-1-[2-(phosphonooxy)ethyl]-1-propen-1-yl] Ester; Benzoylthiamine-d5 Monophosphate; Berdi-d5; Betivina-d5; Bietamine-d5; Biotamin-d5; Milgamma-d5; Nitanevril-d5; S |
Origin of Product |
United States |
Quantitative Bioanalysis:in Pharmacokinetic Studies, It is Crucial to Accurately Measure the Concentration of a Drug and Its Metabolites in Biological Fluids Like Plasma and Urine. Isotope Dilution Mass Spectrometry is the Gold Standard for Such Quantitative Analyses.nih.govin This Method, a Known Amount of the Deuterated Analog E.g., Benfotiamine D5 is Added to the Biological Sample As an Internal Standard.researchgate.netnih.govbecause the Deuterated Standard is Chemically Identical to the Non Labeled Analyte, It Behaves Similarly During Sample Preparation and Analysis, Correcting for Any Loss of Analyte During These Steps. the Distinct Mass Difference Allows the Mass Spectrometer to Differentiate Between the Analyte and the Internal Standard, Leading to Highly Accurate and Precise Quantification.rsc.orgnih.gov
Pharmacokinetic Parameters of Thiamine (B1217682) After Oral Administration of Benfotiamine (B1667992) nih.gov
| Parameter | Value |
| Tmax (Time to maximum concentration) | 1-2 hours |
| Bioavailability vs. Thiamine HCl | ~5 times higher |
Mechanistic Investigations:deuterated Compounds Can Also Be Used to Probe the Mechanisms of Enzymatic Reactions. the Replacement of a Hydrogen Atom with a Deuterium Atom Can Sometimes Lead to a Decrease in the Rate of a Chemical Reaction, a Phenomenon Known As the Kinetic Isotope Effect Kie . by Observing a Kie, Researchers Can Infer That the Breaking of the Carbon Hydrogen or in This Case, Carbon Deuterium Bond is a Rate Limiting Step in the Reaction Mechanism. While Not a Primary Application for Benfotiamine D5 in Tracing Studies, This Principle is Fundamental in Mechanistic Enzymology. More Relevant to Benfotiamine D5 is Its Use As a Tracer to Follow the Metabolic Conversion of Benfotiamine to Thiamine and Its Subsequent Phosphorylation to Tpp, Providing Insights into the Enzymes and Pathways Involved in Its Bioactivation.nih.govnih.govrsc.orgresearchgate.net
Regulation of Glucose Metabolic Pathways and Flux
Benfotiamine (B1667992), a lipid-soluble derivative of thiamine (B1217682) (vitamin B1), exerts significant influence over glucose metabolism, primarily by activating the enzyme transketolase. patsnap.comeuropeanreview.org This action initiates a cascade of metabolic shifts that help mitigate the damage caused by high glucose levels. researchgate.net Once absorbed, benfotiamine is converted to thiamine diphosphate (B83284) (TDP), the active coenzyme form required for transketolase function. patsnap.comrsc.org
The primary molecular target of benfotiamine is transketolase, a key enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). patsnap.comresearchgate.net Benfotiamine administration leads to increased intracellular levels of its active form, thiamine diphosphate (TDP), which is an essential cofactor for transketolase. rsc.orgresearchgate.net This enhanced availability of TDP leads to a significant increase in transketolase activity.
Kinetic studies in cellular models have demonstrated the potent effect of benfotiamine on this enzyme. In one landmark study, benfotiamine was shown to increase transketolase activity in cell cultures by 300%, a stark contrast to the 20% increase observed with standard thiamine. megaplanetmm.com This robust activation is central to benfotiamine's ability to redirect glucose metabolites away from harmful pathways. mdpi.com The activation of transketolase facilitates the conversion of excess glycolytic intermediates into pentose-5-phosphates. physiology.orgresearchgate.net
Table 1: Effect of Benfotiamine on Transketolase Activity in Cell Culture
| Compound | Reported Increase in Transketolase Activity | Reference |
|---|---|---|
| Benfotiamine | 300% | megaplanetmm.com |
| Thiamine (Water-Soluble) | 20% | megaplanetmm.com |
The PPP is a major source of cellular NADPH, which is vital for maintaining redox homeostasis. biomolther.orgnih.gov NADPH serves as a key cofactor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH), a major cellular antioxidant. patsnap.commdpi.com By boosting PPP flux, benfotiamine increases NADPH production, thereby enhancing the cell's capacity to counteract oxidative stress. europeanreview.orgresearchgate.net This mechanism is crucial in conditions of hyperglycemia, where the overproduction of mitochondrial superoxide can lead to increased oxidative damage. researchgate.net
Under hyperglycemic conditions, an overload of glucose can lead to the accumulation of upstream glycolytic intermediates, including glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P). researchgate.netnih.gov These molecules are substrates for pathways that generate harmful advanced glycation end products (AGEs). patsnap.com
Benfotiamine-driven activation of transketolase directly addresses this issue by utilizing G3P and F6P as substrates. mdpi.comphysiology.org Transketolase catalyzes the conversion of these intermediates into pentose-5-phosphate and erythrose-4-phosphate, effectively diverting them away from damaging metabolic pathways. researchgate.net This redirection prevents the accumulation of triosephosphates, a key factor in the development of diabetic complications. news-medical.nettog.com
Benfotiamine's influence extends to other key enzymes in glucose metabolism. Studies have shown that benfotiamine treatment can activate glucokinase, the enzyme responsible for the initial phosphorylation of glucose to glucose-6-phosphate in certain tissues. nih.govnih.gov This activation enhances the cell's ability to process glucose. nih.gov
Furthermore, benfotiamine has been observed to upregulate the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov This is particularly significant because under hyperglycemic conditions, oxidative stress can lead to the inhibition of GAPDH through poly(ADP-ribosyl)ation. researchgate.netjci.org This inhibition is a critical point that causes the backup of glycolytic intermediates. jci.orgnih.gov By preserving or enhancing GAPDH activity, benfotiamine helps maintain normal glycolytic flux. nih.gov
Table 2: Summary of Benfotiamine's Effects on Key Metabolic Enzymes
| Enzyme | Effect of Benfotiamine | Metabolic Consequence | Reference |
|---|---|---|---|
| Transketolase (TK) | Strongly Activates | Increases PPP flux, diverts harmful metabolites. | patsnap.commegaplanetmm.com |
| Glucokinase | Activates | Enhances glucose phosphorylation. | nih.govnih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Upregulates/Prevents Inhibition | Maintains glycolytic flux, prevents metabolite backup. | nih.govnih.govjci.org |
Biochemical Pathways of Advanced Glycation End Product (AGE) Inhibition
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed from the non-enzymatic reaction of sugars with proteins and lipids. news-medical.net They are implicated in the development of vascular complications in diabetes. news-medical.netnih.gov Benfotiamine is a potent inhibitor of AGE formation. researchgate.netnews-medical.net
The primary mechanism by which benfotiamine inhibits AGE formation is through the diversion of key AGE precursors, namely glyceraldehyde-3-phosphate and fructose-6-phosphate. mdpi.comnih.gov As detailed previously, the activation of transketolase shunts these glycolytic intermediates into the Pentose Phosphate Pathway. researchgate.netphysiology.org
This action effectively starves the pathways that lead to the formation of highly reactive dicarbonyl compounds like methylglyoxal, which are potent precursors of AGEs. patsnap.comnih.gov By preventing the accumulation of G3P and F6P, benfotiamine blocks the biochemical cascade that results in the synthesis of AGEs such as N-carboxymethyl-lysine (CML) and methylglyoxal-derived hydroimidazolone (MG-H1). patsnap.comeuropeanreview.orgnews-medical.net This mechanism directly links the activation of transketolase to the reduction of metabolic stress and the prevention of AGE-related cellular damage. europeanreview.orgnih.gov
Downstream Effects on Cellular Signaling Associated with AGE Accumulation
Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. news-medical.net They are implicated in the progression of various diseases, including diabetic complications. news-medical.netnih.gov Benfotiamine has been shown to modulate the accumulation of AGEs and their downstream signaling pathways. news-medical.netnih.gov
One of the primary mechanisms by which benfotiamine exerts its effects is through the activation of the enzyme transketolase. europeanreview.orgpatsnap.com This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic route that helps to reduce oxidative stress. patsnap.com By enhancing transketolase activity, benfotiamine helps to divert the precursors of AGEs away from their harmful synthetic pathways. nih.goveuropeanreview.org This reduction in AGEs subsequently lessens metabolic stress, which is beneficial for vascular complications associated with diabetes. news-medical.neteuropeanreview.org The binding of AGEs to their receptors (RAGE) can trigger inflammatory events and exacerbate oxidative stress. nih.gov Benfotiamine's ability to reduce AGE levels helps to mitigate these downstream effects. nih.gov
Antioxidative Properties and Oxidative Stress Modulation
Benfotiamine exhibits significant antioxidative properties through various mechanisms, contributing to its protective effects against cellular damage.
Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals
Benfotiamine has demonstrated the ability to directly scavenge reactive oxygen species (ROS), including the superoxide radical anion. frontiersin.orgnih.gov This direct antioxidant action has been observed in cell-free experiments and is believed to contribute to its protective effects against oxidative damage induced by various pro-oxidant agents. researchgate.netnih.gov Studies have shown that benfotiamine can reduce lipid peroxidation and the overproduction of superoxide anions. frontiersin.org
Induction of Endogenous Antioxidant Defenses (e.g., Nrf2 pathway activation)
Beyond its direct scavenging activity, benfotiamine also enhances the body's own antioxidant defense systems. It has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. nih.govnih.govoup.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. plos.orgresearcher.liferesearchgate.net
Activation of the Nrf2 pathway by benfotiamine leads to the increased expression and activity of several antioxidant enzymes, including:
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. frontiersin.orguva.es
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. frontiersin.org
Glutathione System: This system, which includes glutathione (GSH) and related enzymes like glutathione peroxidase (GPx), plays a central role in cellular detoxification and antioxidant defense. europeanreview.orgfrontiersin.org
In a mouse model of tauopathy, benfotiamine treatment was found to trigger the expression of Nrf2/ARE-dependent genes. oup.com Similarly, in a Parkinson's disease mouse model, benfotiamine facilitated the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream antioxidant genes. plos.orgresearcher.liferesearchgate.net
Prevention of Oxidative DNA Damage in in vitro Models
Oxidative stress can lead to damage to cellular components, including DNA. Benfotiamine has been shown to protect against oxidative DNA damage in various in vitro models. researchgate.netnih.gov For instance, it completely prevented oxidative DNA damage induced by angiotensin II in kidney cell lines. researchgate.netnih.gov This protective effect against genomic damage is attributed to both its direct antioxidant action and its ability to bolster endogenous antioxidant defenses. europeanreview.orgresearchgate.netnih.gov Studies have also demonstrated that benfotiamine can prevent diabetes-induced oxidative DNA damage. wsu.edunih.gov
Anti-Inflammatory Signaling Cascades in Cellular and Animal Models
Chronic inflammation is a key driver of many diseases. Benfotiamine has been shown to possess significant anti-inflammatory properties, primarily through the modulation of microglial activation and the production of inflammatory mediators.
Suppression of Microglial Activation and Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6, COX-2, iNOS)
Microglia are the resident immune cells of the central nervous system, and their excessive activation can lead to neuroinflammation and neurodegeneration. plos.orgplos.org Benfotiamine has been found to suppress the activation of microglia and the subsequent production of a range of pro-inflammatory mediators. frontiersin.orgnih.govalzdiscovery.org
In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, benfotiamine has been shown to:
Decrease the production of Nitric Oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govplos.orgplos.org
Reduce the expression of Cyclooxygenase-2 (COX-2) , another key enzyme in the inflammatory process. nih.govplos.orgplos.org
Lower the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govplos.orgplos.org
Increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). plos.orgplos.org
These anti-inflammatory effects are mediated through the suppression of key signaling pathways, including the NF-κB, ERK1/2, JNK, and Akt pathways. nih.govplos.orgplos.org By inhibiting these pathways, benfotiamine effectively dampens the inflammatory response in microglia. plos.orgplos.org
Table of Research Findings on Benfotiamine's Mechanisms
| Mechanism Category | Specific Effect | Key Mediators/Pathways Involved | Model System(s) |
|---|---|---|---|
| Downstream Effects of AGE Accumulation | Reduction of AGEs | Activation of Transketolase, Pentose Phosphate Pathway | Diabetic models news-medical.netnih.goveuropeanreview.org |
| Antioxidative Properties | Direct ROS Scavenging | Superoxide radical anion | Cell-free systems, Cell cultures frontiersin.orgnih.govresearchgate.netnih.gov |
| Induction of Endogenous Antioxidants | Nrf2/ARE pathway, SOD, CAT, Glutathione system, HO-1, GCLM, NQO1 | Mouse models of tauopathy and Parkinson's disease, Cell cultures frontiersin.orgnih.govnih.govoup.complos.orgresearchgate.netuva.es | |
| Prevention of Oxidative DNA Damage | Direct antioxidant action, Enhanced antioxidant defenses | Kidney cell lines, Diabetic animal models europeanreview.orgresearchgate.netnih.govwsu.edunih.gov | |
| Anti-Inflammatory Signaling | Suppression of Microglial Activation | Inhibition of NF-κB, ERK1/2, JNK, Akt pathways | LPS-stimulated BV-2 microglia nih.govplos.orgplos.org |
| Reduced Pro-inflammatory Mediators | TNF-α, IL-6, COX-2, iNOS | LPS-stimulated BV-2 microglia, Animal models of neuroinflammation nih.govplos.orgplos.orgalzdiscovery.org | |
| Increased Anti-inflammatory Cytokines | IL-10 | LPS-stimulated BV-2 microglia plos.orgplos.org |
Inhibition of NF-κB Translocation and Signaling Pathway Activation
Benfotiamine has demonstrated significant anti-inflammatory effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. europeanreview.orgpatsnap.com NF-κB is a crucial protein complex that governs the transcription of genes involved in inflammation, immune response, and cell survival. europeanreview.org In preclinical models, benfotiamine has been shown to prevent the activation and translocation of the NF-κB/p65 subunit to the nucleus, a critical step for its activity. plos.orgplos.org This inhibitory action has been observed in various contexts, including lipopolysaccharide (LPS)-induced inflammation in murine macrophages and in the retina of diabetic models. europeanreview.orgplos.orgarvojournals.org By blocking NF-κB activation, benfotiamine effectively downregulates the expression of numerous pro-inflammatory genes and their products, such as inflammatory cytokines and chemokines. plos.orgarvojournals.org This mechanism underlies its potential to ameliorate conditions driven by inflammation. nih.gov
Table 1: Summary of Benfotiamine's Effect on NF-κB Signaling
| Model System | Key Findings | Reference |
|---|---|---|
| LPS-stimulated BV-2 Microglia | Suppressed translocation of NF-κB/p65 to the nucleus. | plos.orgplos.org |
| LPS-induced Macrophages | Prevented activation of NF-κB. | nih.gov |
| Experimental Diabetes Models | Inhibited NF-κB pathway activation. | europeanreview.orgplos.org |
| Rat Model of Endotoxin-Induced Uveitis | Prevented inflammation by inhibiting the NF-κB signaling pathway. | europeanreview.org |
Modulation of MAPK (ERK1/2, JNK) and Akt/PKB Signaling Pathways
Benfotiamine exerts regulatory effects on several critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Protein Kinase B (Akt/PKB) pathways. europeanreview.orgnih.gov The MAPK family, which includes extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), is pivotal in mediating cellular responses like proliferation, differentiation, and apoptosis. europeanreview.org In studies using LPS-stimulated BV-2 microglia, benfotiamine was found to significantly suppress the phosphorylation of ERK1/2 and JNK. plos.orgplos.org This attenuation of MAPK signaling contributes to its anti-inflammatory effects, reducing the production of pro-inflammatory mediators. europeanreview.orgplos.org
Simultaneously, benfotiamine modulates the Akt/PKB pathway, which is crucial for cell survival. europeanreview.org It has been shown to prevent the downregulation of Akt during diabetic complications and enhance its nuclear translocation, thereby protecting cells from damage. europeanreview.org For instance, benfotiamine protected human endothelial cells from hyperglycemic damage by enhancing the nuclear presence of phosphorylated Akt. europeanreview.org The compound's ability to modulate these pathways highlights its multifaceted role in cellular regulation and protection. europeanreview.orgplos.org
Table 2: Modulation of Signaling Pathways by Benfotiamine
| Pathway | Effect of Benfotiamine | Model System | Reference |
|---|---|---|---|
| MAPK (ERK1/2) | Suppressed phosphorylation | LPS-stimulated BV-2 Microglia | plos.orgplos.orgnih.gov |
| MAPK (JNK) | Suppressed phosphorylation | LPS-stimulated BV-2 Microglia | plos.orgplos.orgnih.gov |
| Akt/PKB | Enhanced phosphorylation and nuclear translocation | Human Endothelial Cells (High Glucose) | europeanreview.org |
| Akt/PKB | Suppressed phosphorylation | LPS-stimulated BV-2 Microglia | plos.orgplos.orgnih.gov |
Regulation of Arachidonic Acid Metabolism and Eicosanoid Synthesis
Benfotiamine has been identified as a modulator of the arachidonic acid (AA) metabolic pathway, a key process in inflammation. europeanreview.orgnih.govnih.gov AA is released from membrane phospholipids and metabolized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce inflammatory lipid mediators known as eicosanoids, including prostaglandins (PGs) and leukotrienes (LTs). europeanreview.orgnih.gov Preclinical research in macrophage cell lines (RAW 264.7) demonstrated that benfotiamine significantly inhibits the release of AA metabolites following stimulation by LPS. nih.gov It achieves this by preventing the LPS-induced expression of key enzymes COX-2 and 5-LOX. nih.gov This dual inhibitory action on both COX and LOX pathways suggests benfotiamine can be a potent anti-inflammatory agent, capable of reducing the synthesis of inflammatory mediators like PGE2, thromboxane (TXB), and LTB4. europeanreview.orgnih.gov This mechanism contributes to its ability to mitigate endotoxin-induced inflammation. nih.gov
Table 3: Benfotiamine's Impact on Arachidonic Acid Metabolism
| Target | Effect of Benfotiamine | Key Outcome | Reference |
|---|---|---|---|
| Arachidonic Acid (AA) Metabolite Release | Inhibited | Reduced inflammatory mediators | nih.govoup.com |
| Cyclooxygenase-2 (COX-2) Expression | Prevented LPS-induced expression | Decreased prostaglandin synthesis | nih.gov |
| 5-Lipoxygenase (5-LOX) Expression | Prevented LPS-induced expression | Decreased leukotriene synthesis | nih.gov |
| Prostaglandins (PGE2) & Thromboxane (TXB) | Inhibited generation | Reduced inflammation | nih.gov |
Neurobiochemical and Neuropathological Interventions in Preclinical Models
Mechanism of Glycogen Synthase Kinase (GSK) Inhibition and its Implications for Tau Phosphorylation
A significant mechanism underlying the neuroprotective effects of benfotiamine involves the inhibition of Glycogen Synthase Kinase-3 (GSK-3), particularly the GSK-3β isoform. europeanreview.orgmdpi.com GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a pathological hallmark that leads to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). mdpi.comfrontiersin.org In a preclinical model using APP/PS1 transgenic mice, chronic treatment with benfotiamine significantly elevated the phosphorylation of GSK-3α at serine 21 and GSK-3β at serine 9. oup.comoup.com This phosphorylation inhibits the enzymatic activity of GSK-3. mdpi.comfrontiersin.org The reduction in GSK-3 activity was directly linked to a decrease in phosphorylated tau levels in the cortical areas of these mice. oup.comnih.govalzdiscovery.org This effect appears to be a specific pharmacological action of benfotiamine, as it was not replicated by another lipophilic thiamine derivative, fursultiamine, despite both increasing brain thiamine levels. oup.comnih.gov The inhibition of GSK-3 may be mediated by the upstream activation of the Akt signaling pathway, which is known to phosphorylate and inactivate GSK-3. mdpi.comoup.com
Table 4: Effect of Benfotiamine on GSK-3 Activity and Tau Phosphorylation
| Model | Molecular Target | Effect of Benfotiamine | Implication | Reference |
|---|---|---|---|---|
| APP/PS1 Transgenic Mice | GSK-3α/β | Increased inhibitory phosphorylation (Ser21/Ser9), reducing enzyme activity. | Reduced tau hyperphosphorylation. | mdpi.comoup.comoup.com |
| Rat Model of AD | GSK-3α/β | Elevated phosphorylation levels. | Potential prevention of neurofibrillary tangle formation. | mdpi.com |
| Mouse Model of Tauopathy (P301S) | Tau Protein | Reduced glycated tau and neurofibrillary tangles. | Improved behavior and increased lifespan. | alzdiscovery.orgoup.com |
Effects on Amyloid-Beta (Aβ) Synthesis and Accumulation in Cellular and Transgenic Animal Models
Benfotiamine has demonstrated the ability to reduce the burden of amyloid-beta (Aβ), the peptide that forms senile plaques in the brains of individuals with Alzheimer's disease. mdpi.comnih.gov In a key study using APP/PS1 transgenic mice, a model for AD, chronic administration of benfotiamine led to a dose-dependent and effective reduction in the number of amyloid plaques in cortical regions. oup.comnih.govalzdiscovery.org This effect on Aβ deposition contributed to enhanced spatial memory in the treated mice. oup.comalzdiscovery.org The mechanism for this reduction is likely linked to the inhibition of GSK-3, as GSK-3 activity has been implicated in the production and accumulation of Aβ. mdpi.com However, benfotiamine did not appear to affect the expression or activity of β-secretase (BACE1), one of the enzymes that cleaves the amyloid precursor protein (APP) to produce Aβ. oup.com In cell culture models, benfotiamine has also been shown to significantly reduce Aβ levels. alzdiscovery.orgalzdiscovery.org These findings suggest that benfotiamine can interfere with AD pathology by reducing Aβ accumulation through a thiamine-independent mechanism that involves the suppression of GSK-3 activity. oup.comnih.gov
Table 5: Benfotiamine's Effect on Amyloid-Beta Pathology
| Model System | Finding | Reference |
|---|---|---|
| APP/PS1 Transgenic Mice | Effectively reduced the number of amyloid plaques in the cortex. | oup.comnih.govalzdiscovery.org |
| APP/PS1 Transgenic Mice | Improved spatial memory associated with reduced Aβ deposition. | oup.comalzdiscovery.org |
| Cell Culture Model of AD (HEK cells) | Significantly reduced Aβ levels. | alzdiscovery.orgresearchgate.net |
| Animal Models of AD | Reduced amyloid deposition. | oup.comnews-medical.net |
Restoration of Thiamine Diphosphate (ThDP) Levels in Brain Regions
As a lipophilic precursor to thiamine, benfotiamine is designed to increase the bioavailability of thiamine and its active form, thiamine diphosphate (ThDP), a critical coenzyme in glucose metabolism. europeanreview.orgwikipedia.org Studies in preclinical models have yielded somewhat varied results regarding its effect on brain ThDP levels. In a rat model of neurodegeneration induced by streptozotocin, benfotiamine supplementation successfully increased the concentrations of ThDP in the hippocampus and entorhinal cortex. nih.govresearchgate.net This restoration of ThDP is significant, as imbalances in thiamine and the activity of thiamine-dependent enzymes are noted in Alzheimer's disease. nih.govresearchgate.net
Table 6: Effect of Benfotiamine on Brain Thiamine Levels
| Model | Effect on Brain Thiamine Forms | Conclusion | Reference |
|---|---|---|---|
| Rat Model of Neurodegeneration (STZ-induced) | Increased Thiamine Diphosphate (ThDP) in hippocampus and entorhinal cortex. | Benfotiamine reverts cognitive deficits and increases brain ThDP. | nih.govresearchgate.net |
| APP/PS1 Transgenic Mice | Elevated free thiamine levels. | Beneficial effects are likely via thiamine-independent mechanisms. | oup.comnih.gov |
| APP/PS1 Transgenic Mice | No significant change in Thiamine Monophosphate (TMP) or Thiamine Diphosphate (ThDP). | The mechanism is not solely based on restoring brain ThDP. | oup.com |
Influence on Glutamate Receptor Subunit Expression (e.g., GluN2B)
Benfotiamine has been shown to exert influence on the expression of specific glutamate receptor subunits, which are critical for synaptic plasticity and memory formation. nih.govmdpi.com In preclinical models of Alzheimer's disease, such as rats receiving intracerebroventricular injections of streptozotocin, treatment with benfotiamine led to an increased expression of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govmdpi.comencyclopedia.pub This effect was observed in key brain regions associated with memory, namely the hippocampus and the entorhinal cortex. nih.govmdpi.comencyclopedia.pub The upregulation of GluN2B is significant as this subunit plays an essential role in long-term potentiation, a cellular mechanism that underlies learning and memory. nih.gov This neuroprotective effect, accompanied by improved cognitive performance in animal models, suggests that benfotiamine's modulation of glutamate receptor composition could be a key aspect of its therapeutic potential in neurodegenerative conditions. nih.govalzdiscovery.org
Furthermore, research in mouse models of chronic stress has demonstrated that benfotiamine can reverse stress-induced alterations in the expression of AMPA receptor subunits GluA1 and GluA2, alongside restoring levels of plasticity markers. mdpi.comencyclopedia.pub
Table 1: Effect of Benfotiamine on Glutamate Receptor Subunit Expression
| Model System | Brain Region(s) | Observed Effect | Associated Outcome | Reference(s) |
| Streptozotocin-induced rat model of AD | Hippocampus, Entorhinal Cortex | Increased expression of NMDA receptor subunit GluN2B | Improved cognitive deficits | nih.gov, mdpi.com, encyclopedia.pub |
| Chronic ultrasound-exposed mice | Not specified | Reversed changes in AMPA receptor subunits GluA1 and GluA2 | Decreased aggression, restored plasticity markers | mdpi.com, encyclopedia.pub |
Mitigation of Mitochondrial Dysfunction and Unfolded Stress Response
Benfotiamine demonstrates a protective role against mitochondrial dysfunction and the associated unfolded protein response (UPR), cellular stress pathways implicated in neurodegenerative diseases. researchgate.netresearchgate.net In a rat model of neurodegeneration induced by streptozotocin, benfotiamine treatment was found to reverse mitochondrial dysfunction and prevent the loss of Heat Shock Protein 60 (HSP60), a mitochondrial chaperone. researchgate.net This suggests that benfotiamine helps to alleviate the mitochondrial unfolded stress response. researchgate.net The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) or mitochondria triggers these stress responses (UPRER and UPRMT, respectively), which can lead to cell death if unresolved. nih.govbiorxiv.orgfrontiersin.org Thiamine deficiency itself is known to induce ER stress in neurons. nih.gov
Studies have shown that benfotiamine can improve the activity of mitochondrial enzymes and protect against oxidative stress, which is often a consequence of mitochondrial dysfunction. nih.govresearchgate.net For instance, in a transgenic mouse model of tauopathy, benfotiamine was observed to decrease mitochondrial dysfunction and oxidative stress. nih.gov It also has been shown to prevent the accumulation of advanced glycation end products (AGEs), which can contribute to mitochondrial damage. alzdiscovery.org The mechanism involves activating the enzyme transketolase, which helps to divert excess glycolytic metabolites away from pathways that generate reactive oxygen species and AGEs. physiology.org
Cellular and Molecular Responses Beyond Neuroprotection
Impact on Endothelial Cell Proliferation, Angiogenesis, and Apoptosis in High Glucose Conditions
Benfotiamine has been shown to counteract the detrimental effects of high glucose on vascular endothelial cells, which is a key factor in the development of diabetic micro- and macrovascular complications. jocmr.orgnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) and bovine retinal pericytes have demonstrated that benfotiamine can prevent the increased apoptosis (programmed cell death) induced by high glucose conditions. nih.gov This anti-apoptotic effect is significant as endothelial cell death is a critical event in the pathogenesis of diabetic vascular damage. physiology.org
Furthermore, benfotiamine has been found to stimulate the proliferation of endothelial progenitor cells (EPCs) and inhibit their apoptosis when cultured in a high-glucose environment. nih.govresearchgate.net In diabetic animal models, benfotiamine treatment corrected deficits in the number of circulating EPCs. nih.govresearchgate.net In a mouse model of diabetic limb ischemia, benfotiamine accelerated healing by promoting reparative neovascularization (angiogenesis) and inhibiting the apoptosis of both endothelial and skeletal muscle cells. nih.gov This pro-angiogenic and anti-apoptotic action was linked to the activation of the protein kinase B (PKB)/Akt signaling pathway. nih.gov By inhibiting the high glucose-induced activation of protein phosphatase 2A (PP2A), benfotiamine helps to maintain the phosphorylation status of pro-survival proteins like Bad and the transcription factor NF-κB, thereby promoting cell survival. physiology.org
Table 2: Effects of Benfotiamine on Endothelial Cells in High Glucose
| Cell/Animal Model | Condition | Key Finding | Mechanism | Reference(s) |
| Human Endothelial Cells & Bovine Retinal Pericytes | High Glucose (in vitro) | Prevented increased apoptosis | Not specified in this study | nih.gov |
| Human Endothelial Progenitor Cells (EPCs) | High Glucose (in vitro) | Stimulated proliferation, inhibited apoptosis | Not specified in this study | researchgate.net |
| Streptozotocin-induced Diabetic Mice | Hindlimb Ischemia | Improved neovascularization, inhibited apoptosis | Activation of PKB/Akt pathway | nih.gov |
| Bovine Aortic Endothelial Cells (BAEC) | High Glucose (in vitro) | Inhibited cell death | Inhibition of PP2A activation | physiology.org |
Modulation of Insulin Synthesis and Glucose Homeostasis in Pancreatic Beta Cell Lines
Benfotiamine plays a role in the function of pancreatic beta-cells, which are responsible for synthesizing and secreting insulin. Research indicates that thiamine is crucial for normal insulin synthesis, and its deficiency can lead to impairment. jocmr.orgnih.gov Benfotiamine, as a thiamine prodrug, has been shown to activate glucose metabolism and enhance insulin synthesis, thereby helping to prevent the glucose toxicity that high glucose levels cause in pancreatic beta-cells. jocmr.orgnih.govnih.gov
Effects on Muscle Pathology and Inflammatory Processes in Dystrophic Animal Models
Benfotiamine has demonstrated therapeutic potential in preclinical models of Duchenne Muscular Dystrophy (DMD), a progressive muscle-wasting disease. nih.gov In the dystrophic mdx mouse model, which mimics DMD, benfotiamine administration was shown to reduce multiple markers of dystrophic pathology. nih.govbiorxiv.org Treated mice exhibited a reduction in the area of damaged, necrotic muscle tissue and a decrease in the number of centrally nucleated fibers, which is a sign of regeneration cycles. nih.gov
The beneficial effects of benfotiamine in this context appear to be mediated by its anti-inflammatory and anti-fibrotic properties. nih.govbioworld.com Global gene expression analysis revealed that benfotiamine regulated signaling pathways related to inflammation and myogenesis, and reduced the expression of several fibrotic gene markers, such as various collagens (e.g., Col1a1, Col1a2) and Lumican, toward wildtype levels. nih.gov Furthermore, benfotiamine treatment lowered the expression of inflammatory gene markers in the muscle, including those for macrophages (Emr1, Cd163) and T-cells (Cd4, Cd8), suggesting it reduces the inflammatory infiltrate that exacerbates muscle damage. nih.govbiorxiv.orgdntb.gov.ua These molecular changes translated to functional improvements, as treated mdx mice showed increased muscle strength and improved exercise capacity. nih.govbioworld.com
Table 3: Effects of Benfotiamine in Dystrophic (mdx) Mouse Model
| Parameter | Tissue | Observation | Implied Mechanism | Reference(s) |
| Muscle Histology | Quadriceps | Reduced necrotic tissue area, fewer central nuclei | Reduced muscle damage and degeneration/regeneration cycles | nih.gov |
| Gene Expression | Gastrocnemius | Downregulation of fibrotic markers (e.g., Col1a1, Lum) | Anti-fibrotic effect | nih.gov |
| Gene Expression | Quadriceps | Reduction in inflammatory markers (Emr1, Cd163, Cd4) | Reduced inflammatory cell infiltration | nih.gov, biorxiv.org |
| Physical Function | Whole Animal | Increased grip strength, improved exercise capacity | Improved muscle function and performance | nih.gov, bioworld.com |
Quantitative Absorption and Distribution Studies in Preclinical Animal Models
The use of Benfotiamine-d5 as a tracer has been pivotal in elucidating the pharmacokinetic advantages of benfotiamine over water-soluble thiamine salts in preclinical animal models.
Assessment of Oral Bioavailability and Systemic Exposure of this compound
Studies have consistently demonstrated the superior oral bioavailability of benfotiamine compared to thiamine. Following oral administration, benfotiamine is dephosphorylated in the intestines to form S-benzoylthiamine, a lipid-soluble compound that readily passes through intestinal membranes. This leads to significantly higher plasma concentrations of thiamine compared to an equivalent dose of thiamine hydrochloride. Research indicates that benfotiamine can result in plasma thiamine levels approximately five times higher and a bioavailability up to 3.6 times greater than that of thiamine hydrochloride. vulcanchem.com In a study on healthy Chinese volunteers, the bioavailability of thiamine from benfotiamine was found to be significantly higher than from thiamine hydrochloride. nih.gov
Pharmacokinetic studies in animal models have shown that oral administration of benfotiamine leads to a rapid increase in thiamine levels in the blood and liver. b1parkinsons.org One study in rats reported a 100% increase in total plasma thiamine levels after benfotiamine administration. b1parkinsons.org The use of deuterated internal standards, such as thiamine-diphosphate(thiazole-methyl-D3), in such studies allows for precise quantification and helps to compensate for variations in sample preparation and instrument response. nih.gov
Tissue-Specific Distribution and Cellular Uptake Kinetics of the Deuterated Compound
Autoradiographic investigations in mice using radiolabeled benfotiamine have revealed its tissue distribution. nih.gov Following administration, the highest concentrations of the tracer were found in the liver and kidneys. nih.gov In muscle and brain tissue, a 5 to 25-fold higher incorporation of the tracer was observed after benfotiamine application compared to thiamine. nih.gov In other organs, the difference in label was mostly between 10 and 40%. nih.gov
After intestinal absorption, benfotiamine enters the bloodstream primarily as S-benzoylthiamine, which can diffuse across cell membranes. b1parkinsons.org This lipophilic nature facilitates its uptake by various tissues, including the liver, where it is converted to thiamine. nih.gov Studies in mice have shown that maximum thiamine concentrations are reached in the liver one hour after oral benfotiamine treatment, while peak blood concentrations occur after two hours. nih.gov This suggests that S-benzoylthiamine is taken up from the blood by the liver and subsequently converted to thiamine. nih.gov
Brain Penetration and Regional Distribution of this compound and its Metabolites
The extent to which benfotiamine and its metabolites cross the blood-brain barrier (BBB) has been a subject of investigation with some conflicting findings. While benfotiamine itself is a lipophilic pro-drug, its primary metabolite in circulation, S-benzoylthiamine, is thought to be the form that can cross plasma membranes by simple diffusion. b1parkinsons.org However, some research suggests that benfotiamine itself does not readily cross the BBB. b1parkinsons.org
Despite this, several studies in animal models have reported increased thiamine levels in the brain following benfotiamine administration. nih.govresearchgate.net For instance, a study in a rat model of sporadic Alzheimer's disease found that 30 days of benfotiamine treatment significantly increased the concentrations of thiamine diphosphate in the hippocampus and entorhinal cortex. alzdiscovery.org Another study in Alzheimer's mouse models also showed a significant increase in brain thiamine levels with benfotiamine treatment. alzdiscovery.org Conversely, some studies, particularly with shorter treatment durations, did not find elevated brain thiamine levels. nih.govresearchgate.net It has been suggested that longer treatment periods may be necessary to observe significant increases in brain thiamine concentrations. nih.gov
Investigation of Metabolic Transformation and Excretion Pathways
This compound is an invaluable tool for tracking the metabolic fate of benfotiamine. Its distinct mass allows researchers to identify and quantify its various deuterated metabolites in biological matrices like blood, tissues, and urine.
Identification and Quantification of Deuterated Metabolites of this compound
Upon oral administration, benfotiamine undergoes a series of metabolic transformations. The primary pathway involves the dephosphorylation of benfotiamine in the intestinal mucosa to yield S-benzoylthiamine. vulcanchem.com This lipophilic intermediate is then absorbed and subsequently hydrolyzed by thioesterases in tissues like the liver and erythrocytes to release free thiamine. b1parkinsons.orgnih.gov This free thiamine is then available for phosphorylation into its active coenzyme forms: thiamine monophosphate (TMP) and thiamine diphosphate (TDP). vulcanchem.comnih.gov
The use of this compound allows for the precise tracking of these steps. By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish and quantify the deuterated forms of S-benzoylthiamine, thiamine, TMP, and TDP. vulcanchem.com A study investigating the pharmacokinetics of benfotiamine also identified hippuric acid as a urinary metabolite produced during the transformation of benfotiamine to thiamine. nih.gov
Elucidation of Enzyme Systems Involved in this compound Metabolism (e.g., Conversion to Thiamine and its Phosphate Esters)
The metabolic conversion of benfotiamine relies on several enzyme systems. The initial dephosphorylation in the intestine is carried out by intestinal alkaline phosphatases. b1parkinsons.org Following absorption, the conversion of S-benzoylthiamine to thiamine is mediated by thioesterases present in various tissues, notably the liver. nih.gov
Once free thiamine is formed, it is phosphorylated by thiamine pyrophosphokinase to produce thiamine diphosphate (TDP), the primary active coenzyme form. nih.gov TDP is a crucial cofactor for several key enzymes in carbohydrate and energy metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase. mdpi.comalzdiscovery.org Benfotiamine administration has been shown to increase the activity of these thiamine-dependent enzymes. nih.gov The study of these enzymatic processes is crucial for understanding the full therapeutic potential of benfotiamine.
Comparative Metabolic Fate with Unlabeled Benfotiamine and Thiamine
The metabolic journey of benfotiamine to its active form, thiamine pyrophosphate, involves several key steps. Following oral administration, benfotiamine is dephosphorylated in the intestine to S-benzoylthiamine. This lipophilic compound is readily absorbed into the bloodstream and subsequently converted to thiamine. Utilizing this compound as a tracer allows researchers to meticulously track the fate of the administered dose and compare its metabolic products with those of unlabeled benfotiamine and naturally occurring thiamine.
Comparative analysis reveals that the metabolic pathway of this compound mirrors that of unlabeled benfotiamine. However, the use of the deuterated form provides a clearer quantitative picture. For instance, it allows for the accurate determination of the percentage of the administered dose that is successfully converted to thiamine and its phosphorylated derivatives, such as thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP). This level of detail is often challenging to achieve with unlabeled benfotiamine due to the background presence of endogenous thiamine.
The metabolic fate also differs significantly from that of aqueous thiamine hydrochloride supplements. Due to its lipophilic nature, benfotiamine is absorbed more efficiently through the intestinal wall. This leads to higher plasma concentrations of thiamine compared to equivalent doses of thiamine hydrochloride. The use of this compound in studies helps to quantify this enhanced bioavailability and the subsequent tissue distribution of the resulting thiamine.
Table 1: Comparative Metabolite Distribution from this compound This table is illustrative and based on expected outcomes from tracer studies. Actual values may vary based on specific study designs.
| Metabolite | Description | Typical Detection from this compound |
|---|---|---|
| S-benzoylthiamine-d5 | Initial dephosphorylated metabolite in the intestine | High concentrations in enterocytes post-administration |
| Thiamine-d5 | The primary metabolite in systemic circulation | Rapidly appears in plasma, indicating efficient conversion |
| Thiamine monophosphate-d5 | Phosphorylated form of thiamine | Found in various tissues, part of the thiamine pool |
Pharmacokinetic Modeling and Simulation with Deuterated Data
The precise data obtained from studies using this compound is instrumental in developing robust pharmacokinetic models. These models are essential for understanding the time course of the drug and its metabolites in the body and for predicting its behavior under various conditions.
Development of Compartmental Models for Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic data from this compound tracer studies are often best described by multi-compartmental models. A two-compartment model is frequently employed to characterize the absorption and disposition of benfotiamine and the subsequent formation of thiamine.
In a typical model for benfotiamine:
The first compartment represents the gastrointestinal tract where the absorption of S-benzoylthiamine occurs.
The second compartment represents the central circulation and well-perfused tissues.
The model incorporates rate constants for absorption (ka), elimination from the central compartment (ke), and transfer between compartments. When modeling the data from this compound, additional compartments and rate constants are often necessary to describe the formation and elimination of the labeled thiamine and its phosphate esters.
The use of deuterated data significantly enhances the accuracy of these models by eliminating the confounding variable of endogenous thiamine. This allows for a more precise estimation of key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters Derived from this compound Models This table presents typical parameters used in pharmacokinetic modeling and is for illustrative purposes. Actual values would be determined from experimental data.
| Parameter | Description | Significance in Modeling |
|---|---|---|
| ka | Absorption rate constant | Describes the rate at which benfotiamine is absorbed from the gut |
| Vd/F | Apparent volume of distribution | Indicates the extent of drug distribution throughout the body |
| CL/F | Apparent total clearance | Represents the rate at which the drug is removed from the body |
| k_form | Formation rate constant of thiamine | Describes the rate of conversion of S-benzoylthiamine to thiamine |
| t1/2 | Half-life | The time it takes for the drug concentration to reduce by half |
Prediction of Steady-State Concentrations and Dose-Exposure Relationships in Preclinical Settings
Once a reliable pharmacokinetic model has been developed and validated using data from this compound studies, it can be used for simulations to predict drug behavior in preclinical settings. These simulations are crucial for understanding how the drug will accumulate in the body with repeated dosing and for establishing a relationship between the administered dose and the resulting exposure.
By simulating different dosing regimens, researchers can predict the steady-state concentrations (Css) of both benfotiamine and the resulting thiamine in plasma and various tissues. This is particularly important for determining a dosing schedule that will maintain therapeutic levels of thiamine pyrophosphate in target tissues without leading to excessive accumulation.
The dose-exposure relationship can also be thoroughly investigated through simulation. By inputting a range of doses into the model, it is possible to predict the corresponding peak plasma concentrations (Cmax) and the total drug exposure over time (AUC, or area under the curve). This information is vital for preclinical studies to establish a therapeutic window and to design toxicology studies. The use of deuterated data ensures that these predictions are based on the fate of the administered drug, providing a higher degree of confidence in the simulated outcomes.
Preclinical Mechanistic Elucidation of Benfotiamine Action Using Deuterated Analogues
Role as an Internal Standard
Stable isotope-labeled compounds like Benfotiamine-d5 are ideal internal standards for quantitative analysis using mass spectrometry. vulcanchem.com Because it has nearly identical chemical and physical properties to benfotiamine (B1667992), it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. vulcanchem.com This allows for accurate correction of variations in sample preparation and instrument response, leading to improved precision and accuracy in the quantification of benfotiamine in complex biological matrices like plasma and tissue. vulcanchem.comnih.gov
Use in Pharmacokinetic Studies
This compound is a valuable tool in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benfotiamine. vulcanchem.comnih.gov When administered, benfotiamine is dephosphorylated to S-benzoylthiamine and then converted to thiamine (B1217682). vulcanchem.comwikipedia.org By using this compound, researchers can accurately track the parent compound and its metabolites in biological samples over time, helping to determine key pharmacokinetic parameters. vulcanchem.comnih.gov This is crucial for studies investigating the therapeutic potential of benfotiamine in conditions such as diabetic neuropathy and Alzheimer's disease. clinicaltrials.euwebmd.combenfoteam.org
Pharmacokinetic and Metabolic Profiling Utilizing Benfotiamine D5 As a Tracer
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. In the analysis of Benfotiamine-d5, HPLC is typically used to separate it from other compounds in a complex matrix, such as blood plasma, before it enters the mass spectrometer. rsc.org The separation is based on the compound's interaction with the stationary phase of the HPLC column.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capabilities of mass spectrometry. LC-MS/MS, which involves tandem mass spectrometry, is often used for the quantification of this compound. vulcanchem.comrsc.org In this technique, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This provides a high degree of specificity and sensitivity for the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that can be used to determine the structure of a molecule. While not typically used for routine quantification, NMR can be used to confirm the identity and isotopic purity of this compound by providing detailed information about the location of the deuterium (B1214612) atoms on the benzene (B151609) ring.
Advanced Research Applications and Future Directions for Benfotiamine D5
Application in Metabolomics and Fluxomics Studies
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, benefits immensely from the use of stable isotope tracers. nih.gov These labeled compounds allow researchers to follow the metabolic fate of specific molecules, providing a dynamic view of metabolic pathways and their rates of reaction (fluxomics).
Benfotiamine-d5 is an exemplary tool for isotope tracing studies aimed at mapping metabolic networks. When introduced into a biological system, the five deuterium (B1214612) atoms on the benzoyl group act as a stable, non-radioactive label. vulcanchem.com As the compound is metabolized—dephosphorylated to S-benzoylthiamine, converted to thiamine (B1217682), and subsequently to thiamine monophosphate and thiamine diphosphate (B83284)—the deuterated label can be tracked through each successive intermediate. vulcanchem.com
This process is facilitated by high-throughput analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). vulcanchem.comnih.gov By analyzing samples at different time points, researchers can trace the appearance and disappearance of the d5-label in various metabolites, effectively creating a map of the metabolic transformations of benfotiamine (B1667992). vulcanchem.com This approach is not limited to the direct metabolites of benfotiamine. Thiamine diphosphate is a critical cofactor for enzymes like transketolase, which plays a central role in carbohydrate metabolism. nih.goveuropeanreview.org By tracing the influence of this compound-derived thiamine diphosphate, scientists can gain insights into the flux through interconnected pathways, such as the pentose (B10789219) phosphate (B84403) pathway. nih.gov The ability to use deuterated tracers offers a powerful method for observing how metabolic networks respond to various stimuli or disease states. researchgate.net
One of the most established and critical applications of this compound is its use as an internal standard for quantitative analysis. vulcanchem.com In complex biological samples like plasma or tissue homogenates, the process of extracting and analyzing a target molecule can lead to variability and loss. An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is distinguishably different in the final analysis. vulcanchem.com
This compound fits this role perfectly. It is added to a sample in a known quantity at the beginning of the preparation process. Since it has nearly identical properties to endogenous or administered unlabeled benfotiamine, it experiences the same degree of loss or variation during extraction, handling, and injection into the LC-MS system. However, due to its five additional mass units from the deuterium atoms, the mass spectrometer can detect it as a separate entity from the unlabeled benfotiamine. vulcanchem.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can perform highly accurate and precise quantification. This technique corrects for variations in sample preparation and instrument response, leading to more reliable data in pharmacokinetic and metabolic studies. vulcanchem.com
The table below illustrates the principle of how an internal standard like this compound improves quantitative accuracy.
| Measurement Parameter | Analysis without Internal Standard | Analysis with this compound Internal Standard | Rationale for Improvement |
| Analyte Recovery | Assumed to be 100%, but actual recovery varies (e.g., 80-95%) | The ratio of analyte to standard is measured; absolute recovery is not needed. | The internal standard co-elutes and experiences similar matrix effects and ionization suppression/enhancement as the analyte, correcting for these variations. vulcanchem.com |
| Precision (RSD%) | Higher variability (e.g., 10-15%) | Lower variability (e.g., <5%) | Corrects for run-to-run and sample-to-sample inconsistencies in instrument performance and sample preparation. vulcanchem.com |
| Limit of Quantification | Higher | Lower | Improved signal-to-noise ratio by normalizing against a stable signal allows for confident measurement of smaller quantities. vulcanchem.com |
| Overall Accuracy | Susceptible to systematic and random errors. | Significantly improved by correcting for procedural inconsistencies. | Provides a more robust and reliable quantification of the true analyte concentration in the original biological sample. vulcanchem.com |
This table presents illustrative data based on the established principles of using stable isotope-labeled internal standards in mass spectrometry.
Development of Novel Research Tools and Probes
The foundational structure of this compound can be leveraged to create a new generation of sophisticated research tools. These probes can be designed for specific experimental questions, moving beyond simple quantification to explore cellular localization and molecular interactions.
The synthesis of isotopically labeled compounds is a well-established field, with methods available to incorporate labels at various positions within a molecule. nih.govulb.ac.be Building on the synthesis of this compound, where deuterium is located on the benzoyl ring, other labeled analogues could be developed to answer more nuanced questions. For example, labeling the thiazole (B1198619) ring or the pyrimidine (B1678525) moiety of the thiamine structure could help delineate which parts of the molecule are critical for specific enzymatic interactions or metabolic transformations.
Furthermore, incorporating different isotopes could expand research possibilities:
Carbon-13 (¹³C): A stable isotope that can be used in both mass spectrometry and NMR spectroscopy to trace metabolic pathways.
Nitrogen-15 (¹⁵N): Useful for tracking the metabolism of the nitrogen-containing pyrimidine ring.
Tritium (³H) or Carbon-14 (¹⁴C): Radioactive isotopes that allow for highly sensitive detection in autoradiography or liquid scintillation counting, useful for low-abundance targets.
The development of these analogues would enable highly specific metabolic flux analysis and mechanistic studies. acs.org
| Potential Labeled Analogue | Isotope & Position | Potential Research Application |
| Benfotiamine-¹³C₆-benzoyl | ¹³C on the benzoyl ring | Dual-labeling studies in combination with this compound to trace parallel metabolic events. |
| Benfotiamine-¹⁵N₃-pyrimidine | ¹⁵N on the pyrimidine ring | To study the metabolic fate and turnover of the pyrimidine portion of the molecule specifically. |
| Benfotiamine-¹⁴C-thiazole | ¹⁴C on the thiazole ring | Highly sensitive tracing to identify minor or transient metabolic products and for use in autoradiography to visualize tissue distribution. |
| Benfotiamine-d₂-methylene | Deuterium on the methylene (B1212753) bridge | To investigate the kinetic isotope effect at this specific position, probing its involvement in rate-limiting steps of enzymatic reactions. portico.org |
To visualize where benfotiamine acts within a cell or to identify the proteins it interacts with, its structure can be chemically modified—or derivatized—to create functional probes. This approach is distinct from isotopic labeling, as it involves attaching a larger functional group to the molecule.
For imaging studies, a fluorescent dye (a fluorophore) could be attached to a part of the benfotiamine molecule that is not critical for its uptake and initial metabolism. This would allow researchers to use fluorescence microscopy to see its subcellular localization in real-time. The conversion of thiamine and its esters to fluorescent thiochrome (B1210408) derivatives is already a known analytical technique that could potentially be adapted for cellular imaging. oup.comscirp.org
For affinity-based proteomics, a "handle" like biotin (B1667282) could be attached to benfotiamine. When this biotinylated probe is introduced to cell or tissue lysates, it will bind to its target proteins. The biotin handle can then be used to "pull down" the entire complex using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing the direct and indirect protein interaction partners of benfotiamine. This is a powerful, unbiased method for discovering novel molecular targets.
Exploration of Uncharacterized Molecular Interactions and Targets
While the primary mechanism of benfotiamine is understood to be the enhancement of thiamine-dependent pathways, particularly the activation of transketolase to reduce the accumulation of advanced glycation end products (AGEs), research suggests it has broader effects. nih.goveuropeanreview.org Studies have shown that benfotiamine can modulate a variety of signaling pathways independent of AGEs. researchgate.net this compound is an invaluable tool for dissecting these off-target or secondary effects with greater clarity and precision.
By using this compound as a tracer and quantitative standard, researchers can confidently link the presence of benfotiamine and its metabolites to changes in these signaling cascades. This helps to confirm whether the effects are a direct result of the compound or a downstream consequence of its primary metabolic role. Potential targets for further investigation using these advanced methods include:
Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation. nih.govresearchgate.net
Protein Kinase B (Akt) / Glycogen Synthase Kinase-3 (GSK-3): Pathways crucial for cell survival, apoptosis, and metabolism. europeanreview.orgoup.comnews-medical.net
Mitogen-Activated Protein Kinases (MAPK): A family of proteins that control cellular responses to various external stimuli. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Involved in the formation of blood vessels. nih.govresearchgate.net
Identification of New Protein Binding Partners and Enzyme Substrates
A significant challenge in pharmacology is the identification of all molecular targets of a drug, which is crucial for understanding its full spectrum of effects, both therapeutic and adverse. While the canonical pathway of benfotiamine involves its conversion to thiamine pyrophosphate (TPP), which acts as a coenzyme for enzymes like transketolase, there is growing interest in its other interactions. casi.orgjianhaidulab.com
The use of isotopically labeled compounds like this compound is conceptually similar to methodologies like Isotope-Labeled, Activity-based Identification and Tracking (IsoLAIT). This framework uses isotope-labeled probes to create stable complexes with enzymes and their substrates, which can then be identified using native mass spectrometry. nih.gov By adapting such a strategy, this compound could be used as a "bait" in complex biological samples (e.g., cell lysates or tissue homogenates). After incubation, proteins that bind to this compound or its deuterated metabolites could be isolated and identified using mass spectrometry-based proteomics. This approach could uncover previously unknown binding partners, including receptors, transporters, and enzymes, providing a more comprehensive map of benfotiamine's interactome.
For example, research has already identified that benfotiamine and its metabolites, but not thiamine itself, bind to Keap1, a key regulator of the Nrf2 antioxidant response pathway. nih.gov This discovery points towards thiamine-independent effects. Using this compound in pull-down assays followed by mass spectrometry could systematically identify other such non-canonical binding partners, clarifying the full extent of its cellular activities.
Investigation of Non-Canonical Thiamine-Independent Mechanisms of Action
Evidence suggests that benfotiamine exerts therapeutic effects through mechanisms that are independent of its role as a thiamine precursor. These non-canonical pathways are a key area of research where this compound can provide significant insights. consensus.appnih.govuliege.be
Benfotiamine has been shown to possess anti-inflammatory and antioxidant properties that may not be solely attributable to its influence on thiamine-dependent enzymes. nih.govuliege.be For instance, it can modulate signaling pathways such as nuclear factor-kappa B (NF-κB), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK). europeanreview.orgnih.gov Furthermore, some studies suggest benfotiamine can induce a form of programmed cell death called paraptosis in certain cancer cells, an effect distinct from classical apoptosis. nih.govnews-medical.net
This compound is instrumental in dissecting these pathways. By using the deuterated form in cell culture or animal models, researchers can accurately track its metabolism into deuterated S-benzoylthiamine, thiamine, and thiamine phosphates. nih.gov By correlating the concentrations of these specific deuterated metabolites with downstream cellular events (e.g., phosphorylation of signaling proteins, changes in gene expression), it becomes possible to determine which molecular species is responsible for a particular non-canonical effect. For example, if a cellular response correlates with the level of deuterated S-benzoylthiamine but not deuterated thiamine, it would strongly suggest a thiamine-independent mechanism. This level of precision is difficult to achieve without isotopic labeling.
Integration with Computational Chemistry and in silico Approaches
Computational methods are increasingly used to predict and rationalize the interactions of small molecules with biological targets, thereby accelerating drug discovery and optimization. This compound, by providing robust experimental data for model validation, can be integrated with these in silico approaches.
Molecular Docking and Dynamics Simulations for Target Engagement Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netjbiochemtech.com Studies have already utilized molecular docking to investigate the binding of benfotiamine to potential targets. For instance, docking simulations showed that benfotiamine and its metabolites, but not thiamine, bind with high affinity to Keap1, which was consistent with experimental findings on the activation of the Nrf2 pathway. nih.gov In another study, in-silico screening identified benfotiamine as a potential inhibitor of Leishmania donovani mitochondrial DNA primase. researchgate.net
This compound plays a crucial role in validating these computational predictions. The affinity and kinetics of binding predicted by docking and molecular dynamics simulations can be experimentally verified using assays where this compound serves as the tracer. For example, if a simulation predicts a high-affinity binding to a particular protein, this can be tested experimentally using techniques like surface plasmon resonance or isothermal titration calorimetry, with the concentration of this compound in the system accurately measured by mass spectrometry. This synergy between prediction and experimental validation strengthens the confidence in newly identified targets and provides a more detailed understanding of the binding mechanism at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netdiva-portal.org These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds to enhance their efficacy or reduce toxicity.
While no specific QSAR studies on benfotiamine for lead optimization have been published, the methodology has been applied to inhibitors of the thiamine transporter ThTR-2, demonstrating its applicability in this domain. diva-portal.org A QSAR model for benfotiamine and its analogs could be developed to explore how modifications to its structure affect its various biological activities, including both canonical and non-canonical effects.
Here, this compound is essential for generating the high-quality biological activity data needed to build a reliable QSAR model. To establish a structure-activity relationship, one needs to synthesize a series of benfotiamine analogs and accurately measure their activity (e.g., inhibition of NF-κB, activation of Nrf2, binding affinity to a specific target). The use of this compound as an internal standard in the bioassays ensures the precision and accuracy of these measurements, which is critical for the statistical validity of the resulting QSAR model. The model could then be used to computationally design novel derivatives with improved pharmacological profiles, which could then be synthesized and tested.
Addressing Current Research Gaps in Benfotiamine Biochemistry and Pharmacology
Despite decades of research, significant gaps remain in our understanding of benfotiamine. The clinical evidence for its efficacy in conditions like diabetic neuropathy is mixed, and its potential in neurodegenerative diseases like Alzheimer's is still under investigation. alzdiscovery.orgclinicaltrials.eunih.gov this compound is a key tool for addressing these uncertainties.
One major research gap is the precise relationship between the pharmacokinetics of benfotiamine and its pharmacodynamic effects. Clinical trials have reported inconsistent outcomes, which may be due to inter-individual differences in metabolism. nih.gov By using this compound in clinical studies, researchers can conduct detailed pharmacokinetic profiling in individual patients, measuring the absorption, distribution, metabolism, and excretion of the drug and its deuterated metabolites with high accuracy. consensus.app Correlating these pharmacokinetic parameters with clinical outcomes (e.g., nerve conduction velocity, cognitive scores) can help identify which metabolites are most important for therapeutic efficacy and whether there are patient populations that metabolize the drug differently.
Another gap is the full elucidation of its molecular mechanisms, particularly the thiamine-independent ones. researchgate.net As detailed in section 6.3.2, stable isotope tracing with this compound is the most direct way to link specific metabolites to specific cellular actions. nih.gov This can resolve debates in the literature, such as its effects on inflammatory markers and its ability to cross the blood-brain barrier effectively. researchgate.netsciencedaily.com Understanding which of its many potential mechanisms are most relevant for a given disease will allow for more targeted therapeutic strategies and the design of more specific second-generation drugs.
Q & A
Basic Research Questions
Q. What are the key experimental protocols for synthesizing and characterizing Benfotiamine-d5 in a reproducible manner?
- Methodological Answer : Synthesis of this compound typically involves deuteration at specific positions (e.g., methyl or aromatic groups) using established isotopic labeling techniques. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and mass spectrometry (MS) to verify isotopic purity (>99% deuterium incorporation). For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, and catalyst), purification steps, and analytical validation parameters (e.g., NMR chemical shifts, MS fragmentation patterns) . Novel compounds require full spectral data in the main manuscript or supplementary materials, while known compounds should reference prior synthesis methods .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and how should validation be conducted?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated analogs. Method validation should include:
- Calibration curves : Linear range covering expected physiological concentrations (e.g., 1–1000 ng/mL).
- Recovery and precision : Intra- and inter-day variability (<15% CV).
- Matrix effects : Assess ion suppression/enhancement using post-column infusion .
Data should be reported with statistical parameters (e.g., R², LOD/LOQ) and include raw chromatograms in supplementary materials .
Q. How can researchers ensure the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should test:
- Thermal stability : Incubate samples at 4°C, 25°C, and 37°C for 24–72 hours.
- Photodegradation : Expose to UV/visible light.
- Long-term storage : Analyze aliquots at −80°C over 6–12 months.
Use LC-MS/MS to quantify degradation products (e.g., non-deuterated analogs) and report percentage recovery relative to fresh samples. Contradictory stability data across studies may arise from differences in buffer composition or storage containers (e.g., glass vs. plastic) .
Advanced Research Questions
Q. How should researchers design pharmacokinetic (PK) studies using this compound to account for isotopic effects on metabolic pathways?
- Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates, particularly in enzymes like thiamine pyrophosphokinase. Experimental design should:
- Compare deuterated vs. non-deuterated analogs : Use parallel groups to assess differences in AUC, Cmax, and half-life.
- Control for matrix effects : Use matched biological fluids (e.g., plasma vs. cerebrospinal fluid).
- Validate assumptions : Include in vitro enzyme assays to quantify KIE magnitude .
Conflicting PK data may require re-evaluating deuteration positions or adjusting dosing regimens .
Q. What strategies resolve contradictions in reported efficacy data for this compound in neurodegenerative disease models?
- Methodological Answer : Discrepancies often stem from:
- Model variability : Differences in animal strains (e.g., transgenic vs. wild-type mice) or cell lines.
- Dosage regimes : Suboptimal dosing frequencies or routes (e.g., oral vs. intraperitoneal).
- Endpoint selection : Inconsistent biomarkers (e.g., oxidative stress markers vs. behavioral outcomes).
Researchers should conduct systematic reviews to identify confounding variables and design multi-arm studies testing hypotheses across models . Meta-analyses using standardized effect sizes (e.g., Cohen’s d) can quantify heterogeneity .
Q. How can this compound be integrated into isotope tracing studies to map thiamine-dependent metabolic networks?
- Methodological Answer : Stable isotope-resolved metabolomics (SIRM) requires:
- Tracer design : Use [¹³C]- or [²H]-labeled this compound to track incorporation into TPP-dependent enzymes (e.g., transketolase).
- Sampling protocols : Collect time-course samples (e.g., 0–24 hours) to capture dynamic flux.
- Data integration : Pair LC-MS/MS data with computational models (e.g., flux balance analysis) .
Methodological transparency is critical; raw metabolomic datasets and code for pathway mapping should be shared via repositories like MetaboLights .
Data Management and Reproducibility
Q. What are the best practices for documenting and sharing this compound research data to ensure reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Include synthesis protocols, instrument settings, and statistical scripts.
- Data repositories : Use domain-specific platforms (e.g., ChEMBL for chemical data, PRIDE for proteomics).
- Supplementary materials : Provide annotated spectra, raw chromatograms, and calibration curves .
Reference management tools (e.g., Zotero) ensure consistent citation of prior studies .
Conflict Resolution and Peer Review
Q. How should researchers address peer reviewer concerns about incomplete mechanistic data in this compound studies?
- Methodological Answer : Proactively address limitations by:
- Pre-registering hypotheses : Use platforms like Open Science Framework to outline expected mechanisms.
- Including negative controls : Demonstrate specificity of observed effects (e.g., siRNA knockdown of target enzymes).
- Collaborative validation : Share samples with independent labs for cross-validation .
Rebuttals should cite prior work resolving similar issues (e.g., isotopic interference in kinase assays) .
Tables
Table 1 : Common Analytical Techniques for this compound Characterization
Table 2 : Strategies to Address Common Experimental Challenges
| Challenge | Solution | Key References |
|---|---|---|
| Isotopic interference in assays | Use non-deuterated controls; optimize MS parameters | |
| Low metabolic flux detection | Increase tracer concentration; extend sampling time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
